1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve:
Step 1: Nucleophilic substitution of 2-fluoroaniline with an appropriate isocyanate.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor modulation: Altering the signaling pathways mediated by receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- 1-(2-Bromophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- 1-(2-Methylphenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHCWCFQTBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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